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Compound of Interest

4-(3-Dimethylamino-propoxy)-3-
Compound Name:

methoxy-benzaldehyde
CAS No.: 783304-07-4
Cat. No.: B3038168

Get Quote

& J

The architectural value of CAS 26934-35-0 lies in its dual functionality. The aldehyde group
acts as a highly reactive electrophile, primed for reductive aminations, Knoevenagel
condensations, or oxidations. Conversely, the 3-(dimethylamino)propoxy moiety is a privileged
pharmacophore. With a pKa typically around 9-10, the tertiary amine remains protonated at
physiological pH. This protonation dramatically enhances the aqueous solubility of highly
lipophilic drug scaffolds (improving oral bioavailability) and facilitates critical electrostatic
interactions (salt bridges) with acidic amino acid residues within target protein binding pockets.

Table 1: Physicochemical & Computational Data
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Property Value Causality / Significance

Standardized precursor
Molecular Formula C12H17NO2
mass[1].

Low molecular weight allows
_ for downstream additions
Molecular Weight 207.27 g/mol ) o o
without violating Lipinski's Rule

of 5[1].

Optimal lipophilicity for

membrane permeability while
LogP (XLogP3-AA) 1.62 o

maintaining aqueous

solubility[1].

Low TPSA ensures excellent

blood-brain barrier (BBB
Topological Polar Surface Area  29.54 A2 o _( )

penetration if required for

neuro-oncology targets[1].

Liquid state at room
) ) temperature; requires precise
Density & Refractive Index 1.031 g/mL; 1.543 ) ) )
volumetric or gravimetric

handling[2].

Core Applications in Targeted Therapeutics

Epigenetic Modulators: Non-Hydroxamate HDAC
Inhibitors

Historically, Histone Deacetylase (HDAC) inhibitors like Vorinostat have relied on hydroxamic
acid moieties to chelate the catalytic zinc ion in the enzyme's active site. However, CAS 26934-
35-0 is instrumental in synthesizing KD 5170 (CAS 940943-37-3), a novel mercaptoketone-
based pan-HDAC inhibitor[3].

In the architecture of KD 5170, the 4-[3-(dimethylamino)propoxy]phenyl group (derived from
CAS 26934-35-0) extends into the solvent-exposed rim of the HDAC active site. The
protonated dimethylamine forms stable electrostatic interactions, altering the enzyme's
conformational dynamics and effectively blocking substrate binding without relying on
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traditional hydroxamate chelation[4]. This unique binding kinetic leads to profound histone
hyperacetylation and the activation of caspases 3, 8, and 9, triggering apoptosis in primary
myeloma cells[3].
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Mechanism of HDAC inhibition and apoptosis induction by CAS 26934-35-0 derivatives.
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Kinase Inhibitors & Pharmacokinetic Optimization

Poor pharmacokinetic (PK) properties, such as rapid hepatic metabolism, frequently cause
clinical trial failures. CAS 26934-35-0 is utilized to append the dimethylaminopropoxy tail onto
rigid heterocyclic scaffolds, such as imidazo[4,5-c]cinnolin-2-one derivatives used in targeted
cancer therapies[5]. The incorporation of this tail sterically shields vulnerable metabolic sites
and alters the volume of distribution, thereby preventing rapid drug clearance and extending
the therapeutic half-life[5].

Experimental Workflows: Standardized Reductive
Amination

To covalently link the 4-[3-(dimethylamino)propoxy]phenyl pharmacophore to a primary amine
scaffold, reductive amination is the most robust protocol. The following methodology is
designed as a self-validating system, ensuring high yield while preventing over-reduction.

Causality & Reagent Selection

e Solvent (1,2-Dichloroethane, DCE): Chosen over dichloromethane (DCM) due to its higher
boiling point (83 °C), allowing mild heating if the initial imine condensation is sterically
hindered.

o Acid Catalyst (Glacial Acetic Acid): Lowers the pH to ~4.5, accelerating the dehydration of
the hemiaminal intermediate into the imine without fully protonating the imine (which would
inhibit reduction).

e Reducing Agent (Sodium Triacetoxyborohydride, STAB): STAB is sterically bulky and
electron-deficient compared to NaBHa. It selectively reduces the protonated imine (iminium
ion) at room temperature while leaving unreacted CAS 26934-35-0 intact, preventing the
formation of unwanted benzyl alcohol byproducts.

Step-by-Step Protocol

» Imine Condensation: Dissolve the target primary amine (1.0 mmol) and CAS 26934-35-0
(1.05 mmol, slight excess to drive conversion) in anhydrous DCE (10 mL) under an inert
nitrogen atmosphere. Add glacial acetic acid (1.0 mmol). Stir at room temperature for 2
hours.
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o Validation Check: Monitor via TLC (DCM:MeOH 9:1). The complete disappearance of the
primary amine spot confirms quantitative imine formation.

o Selective Reduction: Cool the reaction vessel to 0 °C. Add STAB (1.5 mmol) portion-wise
over 10 minutes. Causality: Slow addition controls the exothermic release, preventing
localized thermal degradation of the imine.

« Maturation: Remove the ice bath, allowing the reaction to warm to room temperature, and
stir for 12 hours.

e Quench & Phase Separation: Quench the reaction with saturated agueous NaHCOs (10 mL).
Causality: The basic quench neutralizes the acetic acid, decomposes unreacted STAB, and
ensures the newly formed basic amines are deprotonated (free base form) for organic
extraction.

o Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic
layers with brine, dry over anhydrous Na2SQOa4, and concentrate under reduced pressure.

« Purification: Purify via flash column chromatography (silica gel, eluting with a gradient of
DCM to 10% MeOH in DCM containing 1% EtsN). Causality: The addition of 1%
triethylamine neutralizes the acidic silanol groups on the silica gel, preventing the highly
basic tertiary amine product from streaking.

CAS 26934-35-0 S Imine Intermediate 3 Selective Reduction Aqueous Workup Purified Benzylamine
+ Primary Amine (DCE, AcOH cat.) (NaBH(OACc)3) (NaHCO3 quench) Derivative

Click to download full resolution via product page

Standardized reductive amination workflow for CAS 26934-35-0.
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Safety & Regulatory Considerations

CAS 26934-35-0 is a highly reactive chemical intermediate and must be handled with strict
adherence to GHS safety protocols.

e Hazards: The compound is classified as corrosive. It causes severe skin burns, eye damage,
and respiratory tract irritation[6].

» Handling: All manipulations must be performed inside a Class Il chemical fume hood.
Personnel must wear chemical-resistant gloves, protective eyewear, and, if aerosolization is
a risk, an ABEK-type (EN14387) respirator filter[2].

» Emergency Response: Due to its corrosive nature, if the compound is ingested, gastric
lavage or emesis is strictly contraindicated due to the high risk of esophageal or gastric
perforation[6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. guidechem.com [guidechem.com]

2. 4-[3-(CHEE)NEEZERE 96% | Sigma-Aldrich [sigmaaldrich.cn]

3. caymanchem.com [caymanchem.com]

4. scbt.com [scbt.com]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.fishersci.com/store/msds?partNumber=CC59504DA&productDescription=4-+3-%28DIMETHYLAMINO%29PROP+1GR&vendorId=VN00092202&countryCode=US&language=en
https://www.sigmaaldrich.cn/CN/zh/product/aldrich/293555
https://www.fishersci.com/store/msds?partNumber=CC59504DA&productDescription=4-+3-%28DIMETHYLAMINO%29PROP+1GR&vendorId=VN00092202&countryCode=US&language=en
https://pubmed.ncbi.nlm.nih.gov/18483303/
https://www.benchchem.com/product/b3038168?utm_src=pdf-custom-synthesis#bc-rfq
https://www.guidechem.com/encyclopedia/4-3-dimethylamino-propoxy-benz-dic226991.html
https://www.sigmaaldrich.cn/CN/zh/product/aldrich/293555
https://www.caymanchem.com/product/13214/kd-5170
https://www.scbt.com/browse/hdac4-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038168?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 5. WO02019057757A1 - 1,3-dihydroimidazo[4,5-c]cinnolin-2-one compounds and their use in
treating cancer - Google Patents [patents.google.com]

e 6. fishersci.com [fishersci.com]

o To cite this document: BenchChem. [Structural Rationale & Physicochemical Profiling].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3038168/docs#structural-rationale-physicochemical-
profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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